N-(1,3-benzoxazol-6-yl)thiourea
Description
Contextualization within Thiourea (B124793) Chemistry
The thiourea moiety, characterized by a central thiocarbonyl group flanked by two amino groups, is a cornerstone in medicinal chemistry. ontosight.ai Thiourea and its derivatives are recognized for their wide array of pharmacological properties, including antimicrobial, anticancer, antiviral, anti-inflammatory, and enzyme inhibition activities. ontosight.aisphinxsai.comnih.gov The ability of the thiourea functional group to form strong hydrogen bonds and coordinate with metal ions is crucial to its diverse biological roles. sphinxsai.com The antibacterial mechanism of some thiourea derivatives is proposed to involve the inhibition of key enzymes like DNA gyrase. nih.gov Consequently, the incorporation of a thiourea group into the N-(1,3-benzoxazol-6-yl)thiourea structure provides a strong rationale for investigating its potential as a therapeutic agent.
Significance within Benzoxazole (B165842) Heterocycle Research
The benzoxazole scaffold, an aromatic bicyclic system composed of a benzene (B151609) ring fused to an oxazole (B20620) ring, is classified as a "privileged" structure in drug discovery. nih.gov This designation stems from its presence in numerous compounds with significant biological activities. ijrpc.comigi-global.com Benzoxazole derivatives have been extensively reported to exhibit potent anticancer, antimicrobial, antifungal, and anti-inflammatory properties. igi-global.comias.ac.in The structural rigidity and aromaticity of the benzoxazole ring system make it an ideal framework for designing targeted therapeutic agents. Its inclusion in this compound suggests a foundation for potent and specific biological interactions.
Scope and Research Trajectories
The logical fusion of the thiourea and benzoxazole moieties in a single molecule directs the research focus toward evaluating its synergistic or enhanced biological activities. Key research trajectories include its synthesis and characterization, followed by comprehensive screening for antimicrobial and anticancer efficacy. Furthermore, investigations into its ability to inhibit specific enzymes, such as urease or tyrosinase, represent a promising avenue for elucidating its mechanism of action and therapeutic potential. tandfonline.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
1,3-benzoxazol-6-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-8(13)11-5-1-2-6-7(3-5)12-4-10-6/h1-4H,(H3,9,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLGXZBWUOJHBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)N)OC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 1,3 Benzoxazol 6 Yl Thiourea and Its Analogues
Precursor Synthesis Strategies for Benzoxazole (B165842) Moiety
The formation of the benzoxazole ring system is a critical step, with several established routes available. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The most common and direct approach to synthesizing the benzoxazole scaffold is the condensation of a 2-aminophenol (B121084) with a one-carbon electrophile, such as an aldehyde, carboxylic acid, or their derivatives. rsc.org This method is versatile and has been extensively developed using various catalytic systems to enhance efficiency and yield.
The reaction between 2-aminophenol and aldehydes is a prominent pathway to 2-substituted benzoxazoles. rsc.org A range of catalysts have been employed to facilitate this condensation and subsequent oxidative cyclization. These include metal catalysts like Cu₂O and TiO₂–ZrO₂, as well as Brønsted acidic ionic liquids which can be recycled and reused. rsc.org Solvent-free conditions, often coupled with microwave irradiation, represent a greener and more efficient alternative, providing excellent yields in a short time. indexcopernicus.com For instance, the use of a phosphonium (B103445) acidic ionic liquid under solvent-free conditions at 100 °C has been shown to produce 2-aryl benzoxazoles with yields ranging from 65–96%. rsc.org
Another strategy involves the reaction of 2-aminophenol with isothiocyanates. This reaction proceeds through desulfurization and cyclization to yield the benzoxazole product. For example, glycosyl isothiocyanates react with 2-aminophenol, followed by treatment with p-toluene sulfonyl chloride, to produce glycosyl benzoxazole analogs. rsc.org
Below is a table summarizing various catalytic methods for benzoxazole synthesis from 2-aminophenol and aldehydes.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| [SMNP@GLP][Cl] nanocatalyst | DMF | 80 | 18 h | 83-95 | rsc.org |
| Brønsted acidic ionic liquid gel | Solvent-free | 130 | 5 h | 85-98 | rsc.org |
| Phosphonium acidic ionic liquid | Solvent-free | 100 | - | 65-96 | rsc.org |
| LAIL@MNP | Solvent-free (sonication) | 70 | 30 min | Moderate-High | rsc.org |
| Cu₂O | DMSO | Room Temp. | 2-5 h | 70-95 | rsc.org |
| TiO₂–ZrO₂ | Acetonitrile | 60 | 15-25 min | 83-93 | rsc.org |
| Molecular Iodine | Solvent-free (microwave) | 130 | - | Excellent | indexcopernicus.com |
This table is interactive. You can sort and filter the data to explore the different synthetic conditions.
To synthesize specifically substituted benzoxazoles, such as the 6-amino derivative required for the target compound, multi-step sequences are often necessary. One such pathway begins with the reaction of 2-aminophenol and urea (B33335) under microwave irradiation to form 2(3H)-benzoxazolone. tubitak.gov.tr This intermediate can then be functionalized. For example, methylation with dimethyl sulfate, followed by nitration at the 6-position and subsequent reduction of the nitro group, yields 6-amino-3-methyl-2(3H)-benzoxazolone, a direct precursor for certain thiourea (B124793) analogues. tubitak.gov.tr
An alternative approach for preparing 6-substituted-2-aminobenzoxazoles starts with a substituted nitrophenol. nih.gov For instance, 5-fluoro-2-nitrophenol (B146956) can undergo nucleophilic aromatic substitution with an amine. nih.gov The resulting nitro-substituted aminophenol is then reduced to a diaminophenol. Due to the sensitivity of these diaminophenols to air oxidation, they are immediately cyclized, for example, using di(imidazole-1-yl)methanimine, to furnish the desired 6-substituted-2-aminobenzoxazole in good yields over the two steps. nih.gov
Thiourea Bond Formation Reactions
Once the 6-aminobenzoxazole precursor is obtained, the thiourea moiety is introduced. This is typically achieved through condensation with an isothiocyanate or by using other thiocarbamoylating agents.
The most straightforward and widely used method for forming a thiourea linkage is the reaction of an amine with an isothiocyanate. In the context of N-(1,3-benzoxazol-6-yl)thiourea analogues, a solution of the 6-aminobenzoxazole precursor is treated directly with a substituted isothiocyanate. tubitak.gov.tr
A typical procedure involves dissolving the 6-aminobenzoxazole derivative in a solvent like tetrahydrofuran (B95107) (THF) at room temperature, followed by the addition of one equivalent of the desired isothiocyanate. tubitak.gov.tr The reaction mixture is stirred for a short period, often around one hour, during which the thiourea product precipitates and can be isolated by simple filtration. tubitak.gov.tr This method is highly efficient and has been used to synthesize a variety of N,N'-disubstituted thioureas. Similar reactions are employed with the related benzothiazole (B30560) scaffolds, where 2-aminobenzothiazole (B30445) is reacted with phenylisothiocyanate in refluxing ethanol (B145695). nih.gov
While the isothiocyanate route is prevalent, other methods exist for thiourea synthesis. One general mechanism for synthesizing thiourea derivatives starts with carbon disulfide. mdpi.com Another alternative involves the use of ammonium (B1175870) thiocyanate. For instance, N-(5-methyl-BT-2-yl)thiourea was synthesized by reacting 5-methyl-2-aminobenzothiazole with ammonium thiocyanate. nih.gov
A two-step protocol using thiocarbonyldiimidazole has also been reported for the formation of a thiourea bond in the synthesis of complex molecules. beilstein-journals.org Another method involves creating a dithiocarbamic acid methyl ester from the aminobenzoxazole, which is then reacted with an aniline (B41778) derivative in refluxing ethanol to yield the target thiourea. ijrpc.com
Optimization of Synthetic Conditions and Yields
Optimizing the synthesis of both the benzoxazole core and the subsequent thiourea linkage is crucial for achieving high yields and purity. For the benzoxazole synthesis, extensive research has focused on catalyst efficiency, reaction medium, and energy input. The use of recyclable catalysts like ionic liquids and solvent-free microwave-assisted reactions are key strategies for improving the environmental impact and efficiency of the synthesis. rsc.orgindexcopernicus.com Studies have shown that careful selection of solvent and temperature can dramatically affect yields; for example, in one synthesis, p-xylene (B151628) at 140 °C was found to be the optimal solvent. rsc.org
Other Advanced Analytical Techniques
Beyond single-crystal X-ray diffraction, a range of other analytical techniques can provide valuable information about the structural and physicochemical properties of this compound.
Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for studying the thermal behavior of the compound. acs.org DSC can be used to determine the melting point, enthalpy of fusion, and to detect solid-solid phase transitions, which could indicate polymorphism. researchgate.netgoogle.com TGA provides information about the thermal stability and decomposition profile of the compound. science.gov For various benzoxazole and thiourea derivatives, thermal analysis has been used to establish their stability ranges. researchgate.net
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: While routinely used for structural elucidation in solution, solid-state NMR (ssNMR) can provide information about the conformation and packing of molecules in the solid state. For thiourea derivatives, temperature-variable NMR studies in solution can also offer insights into dynamic processes and the presence of different conformers. mdpi.com
Computational Chemistry: As previously mentioned, computational methods like DFT are invaluable for predicting molecular geometries, conformational energies, and spectroscopic properties. diva-portal.orgresearchgate.net Hirshfeld surface analysis, derived from crystallographic data, provides a powerful way to visualize and quantify intermolecular contacts. nih.gov
Biological and Pharmacological Activities
Antimicrobial Research
Both thiourea and benzoxazole derivatives are well-documented antibacterial agents. nih.govresearchgate.net Studies on compounds with similar structures, such as 1-phenyl-3-(5-chloro-3-methyl-2-oxo-3H-benzoxazole-6-yl)thiourea, have shown inhibitory activity against bacteria like Escherichia coli. mdpi.com The antibacterial action of thioureas is sometimes attributed to their ability to disrupt the bacterial membrane or inhibit essential enzymes. nih.gov Therefore, this compound is a promising candidate for evaluation against a panel of Gram-positive and Gram-negative bacteria. ias.ac.inbohrium.com
The thiourea framework is present in several antifungal agents. sphinxsai.com Similarly, benzoxazole derivatives have been evaluated for their efficacy against various fungal strains. ijrpc.com This dual precedent makes this compound a subject of interest for antifungal screening against pathogenic fungi like Candida albicans and Aspergillus niger. researchgate.net
Anticancer Research
The anticancer potential of benzoxazole-based compounds is one of their most explored properties. igi-global.com Numerous studies have demonstrated the cytotoxic effects of benzoxazole derivatives against a variety of human cancer cell lines, including breast (MCF-7), colon (HT-29), and liver (HepG2) cancer. igi-global.comresearchgate.net Similarly, thiourea derivatives containing a benzothiazole (B30560) ring (a close analogue of benzoxazole) have shown significant antiproliferative activity. researchgate.netnih.gov Based on this extensive evidence, this compound is hypothesized to possess cytotoxic properties worthy of investigation.
The potential mechanisms for anticancer activity could involve the induction of apoptosis (programmed cell death) or the inhibition of enzymes crucial for cancer cell survival and proliferation. researchgate.net For instance, some benzothiazole urea (B33335) derivatives are thought to exert their effect by stabilizing the G-quadruplex structure of human telomere DNA, which inhibits the telomerase enzyme essential for the immortality of cancer cells. tandfonline.com
Enzyme Inhibition Studies
The thiourea moiety is a known pharmacophore for the inhibition of various enzymes. A primary target in this field is urease , a nickel-containing enzyme. Inhibition of urease is a key strategy for treating infections caused by ureolytic bacteria like Helicobacter pylori. Numerous thiourea derivatives have been identified as potent urease inhibitors, often outperforming the standard drug, thiourea itself. nih.gov Other enzymes, such as tyrosinase and cholinesterases, have also been successfully targeted by thiourea and benzoxazole derivatives, respectively. tandfonline.commdpi.com
Structure-Activity Relationship (SAR) studies on related compounds indicate that the nature and position of substituents on both the aromatic ring and the thiourea nitrogen atoms significantly influence biological activity. For antimicrobial agents, the presence of electron-withdrawing groups can enhance activity. nih.gov In enzyme inhibition, specific substitutions can lead to improved binding interactions within the enzyme's active site. nih.gov For this compound, future research would likely involve synthesizing a series of derivatives to probe these relationships and optimize its potential therapeutic effects.
Theoretical and Computational Investigations of N 1,3 Benzoxazol 6 Yl Thiourea
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of the electronic behavior and geometric parameters of a molecule.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) stands out as a powerful and widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For a molecule like N-(1,3-benzoxazol-6-yl)thiourea, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are crucial for optimizing the molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.
The optimized geometry provides key structural parameters. For instance, in related benzothiazolyl-benzoylthiourea compounds, DFT calculations have been used to determine bond lengths and angles, revealing the planarity of the thiourea (B124793) group and the dihedral angles between the heterocyclic and phenyl rings. For this compound, one would expect the C=S and C=O (if applicable in a tautomeric form) bond lengths to exhibit typical double-bond character. The C-N bonds within the thiourea linkage would likely have lengths intermediate between single and double bonds, indicating electron delocalization.
Table 1: Representative Optimized Geometrical Parameters for a Thiourea Derivative (Analogous to this compound) Calculated by DFT
| Parameter | Bond Length (Å) / Bond Angle (°) | Reference |
| C=S | ~1.66 | |
| C-N (thiourea) | ~1.34 - 1.39 | |
| Dihedral Angle (Benzoxazole-Thiourea) | Varies with conformation |
Note: The values in this table are illustrative and based on similar thiourea derivatives. Specific values for this compound would require a dedicated computational study.
Ab Initio Methods for High-Accuracy Property Prediction
For even greater accuracy, particularly for specific electronic properties, ab initio methods such as Hartree-Fock (HF) can be employed. While computationally more demanding than DFT, these methods are based entirely on first principles without empirical parameterization. They can be used to refine the understanding of the electronic structure and vibrational frequencies of this compound. It has been noted that for similar molecules, the B3LYP method within DFT often provides results superior to the scaled HF approach for molecular problems.
Molecular Orbital Analysis (e.g., HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity.
In analogous benzothiazolyl-benzoylthiourea compounds, the HOMO has been found to be localized on the benzothiazole (B30560) moiety, while the LUMO is situated on the benzoylthiourea (B1224501) fragment. For this compound, a similar distribution might be expected, with the benzoxazole (B165842) ring contributing significantly to the HOMO and the thiourea group to the LUMO. The HOMO-LUMO gap for analogous thiourea derivatives has been reported in the range of 4.5–5.2 eV, indicating moderate reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Thiourea Derivative
| Parameter | Value (eV) | Reference |
| EHOMO | ~ -6.0 | |
| ELUMO | ~ -1.5 | |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 | |
| Ionization Potential (I) | ~ 6.0 | |
| Electron Affinity (A) | ~ 1.5 |
Note: These values are representative of related thiourea compounds and serve as an estimation for this compound.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.
For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms of the benzoxazole ring and the sulfur atom of the thiourea group, highlighting these as potential sites for electrophilic interaction. The hydrogen atoms of the amine group would exhibit positive potential, making them susceptible to nucleophilic attack.
Molecular Modeling and Simulation Approaches
Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide insights into the dynamic behavior and conformational preferences of molecules.
Conformational Analysis and Energy Landscapes
This compound possesses rotational freedom around the single bonds connecting the benzoxazole ring to the thiourea moiety. This allows the molecule to adopt various conformations, each with a different energy. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface (PES) associated with these rotations.
By systematically rotating specific dihedral angles and calculating the corresponding energy using quantum chemical methods, an energy landscape can be constructed. This landscape reveals the low-energy conformers and the energy barriers between them. For similar acyl thiourea compounds, it has been found that intramolecular hydrogen bonding, for instance between a carbonyl oxygen and a thioamide hydrogen, can significantly stabilize certain conformations, often leading to a pseudo-six-membered ring structure. In the case of this compound, intramolecular hydrogen bonds involving the benzoxazole nitrogen or oxygen and the thiourea hydrogens could play a crucial role in determining the preferred conformation. The relative energies of different conformers, such as syn and anti orientations, can be calculated to determine the most populated states at a given temperature.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic nature of this compound can be understood. These simulations model the movement of atoms and molecules over time, providing insights into conformational stability and flexibility, which are critical for receptor binding.
While direct MD simulation studies on this compound are not extensively published, research on structurally related compounds, such as 2-aryl-6-carboxamide benzoxazole derivatives, provides a framework for understanding its likely behavior. For instance, MD simulations performed on a potent benzoxazole-based cholinesterase inhibitor (compound 36 in the study) revealed its stability within the active sites of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). nih.gov The simulations, run using software like Desmond, showed that the compound maintained a stable conformation within the enzyme's active gorge, with average Root Mean Square Deviation (RMSD) values of 1.98 Å for AChE and 2.2 Å for BChE. nih.gov This level of stability is indicative of a strong and favorable binding interaction. Such studies underscore the importance of the benzoxazole scaffold in maintaining a stable binding pose, a property that would be essential to investigate for this compound to assess its interaction with potential protein targets.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR represents a key computational method for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of new molecules and optimizing lead compounds.
Development of Predictive Models linking Structure to Predicted Molecular Interactions
The development of predictive QSAR models is a fundamental step in modern drug design, helping to prioritize which candidate molecules should be synthesized and tested. farmaciajournal.comresearchgate.net These models correlate physicochemical properties (descriptors) with biological activities. For thiourea derivatives, QSAR studies have been successfully employed to predict their potential as antibacterial, antifungal, and antitumor agents. farmaciajournal.com The goal is to create a statistically robust model that can accurately forecast the biological effect based on structural features. researchgate.net While a specific QSAR model for this compound is not documented, the methodology applied to other thiourea and benzoxazole derivatives demonstrates the approach. For example, a QSAR study on a series of thiourea derivatives designed as potential antibacterial agents involved generating a model that linked properties like lipophilicity (logP) to bioavailability and potential for crossing biological membranes. farmaciajournal.com
Descriptor Generation and Selection for QSAR Models
The foundation of a reliable QSAR model lies in the careful generation and selection of molecular descriptors. These descriptors are numerical values that quantify various aspects of a molecule's structure, including electronic, steric, hydrophobic, and topological properties.
For thiourea derivatives, relevant descriptors often include:
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences membrane permeability and bioavailability. farmaciajournal.com
Molecular Weight: Affects size and diffusion characteristics.
Hydrogen Bond Donors/Acceptors: Crucial for target binding interactions.
Molecular Surface Area and Volume: Relate to the molecule's size and shape. researchgate.net
In a QSAR study of thiourea derivatives, logP values were calculated to assess lipophilicity. The studied compounds had logP values ranging from 0.52 to 1.20, suggesting adequate lipophilicity for promising bioavailability without excessive accumulation in fatty tissues. farmaciajournal.com The selection of the most relevant descriptors is typically achieved through statistical methods to ensure that the final QSAR model is both predictive and easy to interpret.
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target molecule, usually a protein receptor. This method is invaluable for identifying potential drug targets and understanding the molecular basis of ligand-receptor recognition.
In Silico Identification of Potential Biological Targets and Binding Sites
The benzoxazole and thiourea moieties are present in numerous compounds with known biological activities, suggesting a range of potential targets for this compound. tandfonline.commdpi.commdpi.com Docking studies on related molecules have identified several key enzyme families as potential targets.
Urease: Benzoxazole-thiourea hybrids have been docked against the urease enzyme, a target for treating infections by pathogens like Helicobacter pylori. nih.govmdpi.com
DNA Gyrase: Thiourea derivatives have shown affinity for the binding sites of bacterial DNA gyrase from Escherichia coli and Staphylococcus aureus, indicating potential as antibacterial agents. farmaciajournal.com
Kinases: The benzoxazole scaffold is a key feature in inhibitors of protein kinases like VEGFR-2, which is involved in angiogenesis and cancer progression. tandfonline.com
Cholinesterases: Benzoxazole derivatives have been successfully docked into the active sites of AChE and BChE, enzymes targeted in Alzheimer's disease treatment. nih.gov
These studies provide a list of high-priority potential targets for which this compound could be screened using in silico docking methods.
Analysis of Ligand-Protein Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Once a ligand is docked into a protein's active site, the specific interactions that stabilize the complex are analyzed. These interactions are key to binding affinity and selectivity.
Hydrogen Bonding: The thiourea group (-NH-C(=S)-NH-) is an excellent hydrogen bond donor, and the benzoxazole ring contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors. Molecular docking studies on thiourea derivatives frequently highlight the formation of hydrogen bonds with amino acid residues in the target's active site, such as lysine, alanine, and glycine (B1666218) in DNA gyrase. farmaciajournal.com Similarly, in urease, the oxygen of a benzoxazole-containing hybrid was shown to form crucial hydrogen bonds. nih.gov
Hydrophobic Interactions: The aromatic benzoxazole ring system can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding pocket.
A docking study of a thiourea derivative (compound A.05 ) against S. aureus DNA gyrase revealed a high docking score of -47.26, indicating strong affinity, which was attributed to the formation of specific hydrogen bonds within the active site. farmaciajournal.com Analysis of these interactions is critical for understanding the binding mode and for guiding the rational design of more potent analogs of this compound.
Scoring Functions and Binding Affinity Prediction
In the computational evaluation of this compound and its derivatives, scoring functions are pivotal in predicting the binding affinity between the ligand and its target protein. This process is a critical component of molecular docking simulations, which aim to determine the preferred orientation of a molecule when bound to a receptor. farmaciajournal.com The scoring function calculates a score, often represented as binding energy, which estimates the strength of the interaction. A lower binding energy value typically indicates a more stable and potent protein-ligand complex.
Molecular docking studies on derivatives of benzoxazole and thiourea have been instrumental in understanding their inhibitory potential against various enzymes. For instance, in studies involving thiourea derivatives targeting bacterial DNA gyrase, the docking score is a key indicator of biological activity. farmaciajournal.com The process involves virtually placing the ligand into the active site of the receptor. The resulting conformations are then evaluated by a scoring function, which considers factors like hydrogen bonds and van der Waals forces. farmaciajournal.comsemanticscholar.org The conformation with the most favorable (i.e., lowest) score is considered the most likely binding mode.
For example, in the investigation of benzoxazole-based thiazolidinone hybrids as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), molecular docking was employed to elucidate the binding interactions of the most potent analogs. researchgate.net Similarly, docking studies on triazinoindole-based benzoxazole hybrids against the urease enzyme revealed that specific substitutions on the aryl ring were crucial for binding interactions. nih.gov The binding affinities, expressed as docking scores or binding energies, provide a quantitative measure to compare the efficacy of different derivatives.
While specific binding affinity data for this compound is not extensively documented in the provided context, the table below presents representative binding energy data for related thiourea derivatives from various computational studies. This data illustrates the application of scoring functions in predicting binding affinity.
| Compound/Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) |
| Thiourea Derivatives | Staphylococcus aureus DNA gyrase | -47.26 (for the highest-scoring compound) |
| Benzothiazole-Urea/Thiourea Hybrids | Staphylococcus aureus tyrosyl-tRNA synthetase | -9.3 to -8.6 |
| Benzoxazole Derivatives | Human pancreatic alpha-amylase | Not specified, but used for ranking |
This table is representative of data found for related thiourea and benzoxazole derivatives and is intended to illustrate the concept of predicted binding affinity.
Prediction of Molecular Behavior (e.g., ADMET-relevant Computational Studies)
Computational methods are increasingly utilized to predict the molecular behavior of compounds, including their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These in silico predictions are vital in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures. farmaciajournal.com For this compound and its analogs, ADMET prediction studies help in assessing their potential as therapeutic agents. researchgate.netresearchgate.net
The prediction of drug-likeness is a key aspect of these computational studies. This assessment is often based on established rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. farmaciajournal.com Thiourea derivatives have been the subject of such QSAR (Quantitative Structure-Activity Relationship) studies, where their physicochemical properties are correlated with their biological activity and ADMET profiles. farmaciajournal.com For instance, the lipophilic character of new thiourea derivatives, with logP values typically between 0.52 and 1.20, suggests good potential for bioavailability without significant accumulation in fatty tissues. farmaciajournal.com
ADMET prediction was also a component in the study of novel benzoxazole-based thiosemicarbazide (B42300) derivatives, where the drug-like properties of the most potent analogs were investigated. researchgate.net Similarly, for benzoxazole-based thiazolidinone hybrids, the prediction of drug-likeness characteristics was conducted via ADMET analysis. researchgate.net These studies help in identifying compounds that are more likely to be orally bioavailable and have a lower probability of adverse effects.
The following table summarizes the types of ADMET-relevant properties that are computationally predicted for benzoxazole and thiourea derivatives, based on available research.
| ADMET Property | Prediction Method/Parameter | Significance |
| Absorption | Lipinski's Rule of Five (Molecular Weight, logP, H-bond donors/acceptors) | Predicts oral bioavailability. |
| Distribution | logP, Polar Surface Area (PSA) | Influences how the compound distributes in the body. |
| Metabolism | Identification of potential metabolic sites | Predicts how the compound will be broken down. |
| Excretion | Not explicitly detailed in the provided context | Relates to how the compound is eliminated from the body. |
| Toxicity | Computational toxicity prediction models | Assesses the potential for adverse effects. |
This table is a generalized representation of ADMET properties evaluated for similar compound classes and is not specific to this compound.
Mechanistic Studies of N 1,3 Benzoxazol 6 Yl Thiourea in Chemical Reactions
Role as a Precursor in Heterocyclic Synthesis
The thiourea (B124793) functional group is a valuable synthon in organic synthesis, providing the necessary atoms for the construction of numerous sulfur- and nitrogen-containing heterocycles. tubitak.gov.trunlp.edu.ar The N-(1,3-benzoxazol-6-yl)thiourea molecule is thus a promising starting material for creating more complex fused and substituted ring systems.
Cyclization Reactions to Thiazole (B1198619) Derivatives
A common transformation of thiourea derivatives is their conversion to aminothiazoles via the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a thiourea with an α-halocarbonyl compound. Based on reactions of similar structures like 1-(benzothiazol-2-yl)-3-phenylthiourea, it is proposed that this compound would react with α-haloesters or α-haloketones to yield the corresponding 2-(benzoxazol-6-ylamino)thiazole derivatives. tubitak.gov.tr
The mechanism involves the initial nucleophilic attack of the thiourea's sulfur atom on the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization through the attack of a nitrogen atom onto the carbonyl carbon, which, after dehydration, results in the formation of the stable aromatic thiazole ring. tubitak.gov.tr
Table 1: Proposed Synthesis of Thiazole Derivatives
| Reactant A | Reactant B (α-Halocarbonyl) | Proposed Product | Reaction Type |
|---|---|---|---|
| This compound | Ethyl 2-chloro-3-oxobutanoate | Ethyl 2-((1,3-benzoxazol-6-yl)imino)-4-methyl-2,3-dihydrothiazole-5-carboxylate | Hantzsch Thiazole Synthesis |
| This compound | Phenacyl bromide | N-(1,3-benzoxazol-6-yl)-4-phenylthiazol-2-amine | Hantzsch Thiazole Synthesis |
Formation of Quinazolinone Frameworks
Thiourea derivatives are established intermediates in the synthesis of quinazolinones, a class of compounds with significant biological activity. researchgate.netopenmedicinalchemistryjournal.com One established pathway involves the reaction of an isothiocyanate with an anthranilic acid derivative to form an N,N'-disubstituted thiourea, which is subsequently cyclized. ekb.eg For instance, heating a thiourea intermediate with acetic anhydride (B1165640) or other dehydrating agents can induce cyclization to form a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one. ekb.eg
By analogy, this compound could be utilized in reactions with ortho-acyl-substituted anilines or similar precursors to construct a quinazolinone ring. The thiourea would serve as the C-N-C fragment required for the heterocycle's formation.
Other Heterocycle Annulation Pathways
The versatility of the thiourea moiety extends to the synthesis of other heterocyclic systems, such as thiadiazoles. The reaction of N-arylthioureas with hydrazonoyl chlorides is a well-documented method for producing 1,3,4-thiadiazole (B1197879) derivatives. tubitak.gov.tr
Following the precedent set by 1-(benzothiazol-2-yl)thiourea, it is expected that this compound would react with various substituted hydrazonoyl chlorides in a basic medium. tubitak.gov.tr The reaction likely proceeds through an initial S-alkylation, followed by an intramolecular cyclization and elimination of an amine to furnish the 5-(benzoxazol-6-ylimino)-1,3,4-thiadiazole skeleton.
Coordination Chemistry and Ligand Properties
Thiourea and its derivatives are excellent ligands in coordination chemistry due to the presence of multiple donor atoms: a soft sulfur atom and two hard nitrogen atoms. tandfonline.comsphinxsai.com This allows them to coordinate with a wide range of transition metals, forming complexes with diverse structures and properties. tandfonline.comresearchgate.net The this compound ligand is expected to share these properties, with the benzoxazole (B165842) ring potentially influencing the electronic environment and stability of the resulting metal complexes.
Chelation Behavior with Metal Ions
Thiourea derivatives can coordinate to metal centers through several modes. They can act as neutral, monodentate ligands by bonding through the sulfur atom. More commonly, they behave as monoanionic, bidentate ligands after the deprotonation of one of the N-H protons. unlp.edu.arconicet.gov.ar In this mode, they form a chelate ring with the metal ion.
For N-acyl or N-heteroaryl thioureas, chelation typically occurs via the sulfur atom and an oxygen or nitrogen atom, forming a stable five- or six-membered ring. tandfonline.comconicet.gov.ar In the case of this compound, two primary bidentate chelation modes are plausible:
S,N-Coordination: Chelation involving the thiocarbonyl sulfur and the deprotonated nitrogen atom adjacent to the benzoxazole ring, forming a four-membered chelate ring.
S,N-Coordination (Benzoxazole-N): Chelation involving the thiocarbonyl sulfur and the nitrogen atom of the benzoxazole ring.
The predominant mode of coordination would depend on the specific metal ion, the reaction conditions, and the steric and electronic factors of the ligand.
Synthesis and Characterization of Metal Complexes
Metal complexes of thiourea ligands are generally synthesized by reacting the ligand with a metal salt in a suitable solvent. utm.my Although no specific metal complexes of this compound are detailed in the surveyed literature, the synthesis and characterization of complexes with analogous ligands provide a clear indication of the expected outcomes.
The formation of a metal complex is typically confirmed by various spectroscopic techniques:
FT-IR Spectroscopy: Upon coordination to a metal ion, the C=S stretching vibration band of the thiourea ligand is expected to shift to a lower frequency, indicating the involvement of the sulfur atom in bonding. The N-H stretching bands would also be altered or disappear upon deprotonation. New bands corresponding to metal-sulfur (M-S) and metal-nitrogen (M-N) bonds typically appear in the far-infrared region. researchpublish.com
NMR Spectroscopy: In ¹H NMR spectra, the signal for the acidic N-H proton often disappears upon complexation. Protons on the benzoxazole ring and the remaining N-H group would likely experience shifts in their resonance frequencies due to the change in the electronic environment upon coordination. utm.my
X-ray Crystallography: This technique provides definitive structural information, confirming the coordination mode of the ligand and the geometry of the metal center (e.g., octahedral, square planar). conicet.gov.ar
Table 2: Representative Characterization Data for Analogous Thiourea-Metal Complexes
| Metal Ion | Analogous Ligand | Coordination Mode | Key FT-IR Shifts (cm⁻¹) | Reference |
|---|---|---|---|---|
| Co(III) | N-Benzoyl-N'-phenylthiourea | S,O bidentate | ν(C=O) shifts lower; ν(C=S) shifts lower | researchgate.net |
| Ni(II) | N-Benzoyl-N',N'-diethylthiourea | S,O bidentate | ν(C=O) shifts lower; ν(C=S) shifts lower | conicet.gov.ar |
| Cu(II) | 1-(4-chlorophenyl)-3-(pyrimidin-2-yl)thiourea | S,N bidentate | ν(C=S) shifts lower; ν(N-H) shifts | utm.my |
| Pt(II) | 1-(3-chloro)benzoyl-3,3-diethylthiourea | S,O bidentate | Disappearance of ν(N-H); Shift in ν(C=O) and ν(C=S) | conicet.gov.ar |
Table of Compounds
Theoretical Studies of Coordination Modes and Electronic Properties of Complexes
Currently, there are no specific theoretical studies, such as those employing Density Functional Theory (DFT), that detail the coordination modes and electronic properties of metal complexes formed with this compound.
However, research on analogous thiourea derivatives provides a basis for predicting its potential behavior. undip.ac.id Computational studies on various thiourea derivatives are common for exploring their potential as therapeutic agents. undip.ac.id For structurally related 1-(acyl/aroyl)-3-(substituted) thioureas, theoretical and experimental studies show a preference for forming complexes with metal ions through the sulfur and oxygen atoms (O,S chelation), creating stable six-membered rings. mdpi.comwu.ac.th DFT calculations on similar benzothiazolyl-benzoylthiourea compounds have been used to analyze their electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest-Unoccupied Molecular Orbital (LUMO), which are crucial for understanding their reactivity and potential as photosensitizers or in electronic materials. farmaciajournal.com These studies indicate that the HOMO is often located on the benzothiazole (B30560) moiety, while the LUMO resides on the benzoylthiourea (B1224501) fragment. farmaciajournal.com It is plausible that this compound would exhibit similar S,N or S,O bidentate coordination capabilities, but dedicated computational analysis is required for confirmation.
Reaction Kinetics and Thermodynamics
Specific experimental or computational data on the reaction kinetics and thermodynamics of this compound is not available in the current body of scientific literature. Such studies would provide fundamental insights into the reaction rates, activation energies, and the spontaneity of processes involving this compound.
For other, more complex thiourea derivatives, quantum-chemical calculations have been employed to determine the thermodynamic parameters of reaction pathways, such as cyclization reactions. tandfonline.com These theoretical approaches help in understanding the influence of solvents and structural tautomers on reaction barriers and product formation. tandfonline.com Without similar dedicated research for this compound, its kinetic and thermodynamic profiles remain speculative.
Structure Activity Relationship Sar Principles and Molecular Design Considerations for N 1,3 Benzoxazol 6 Yl Thiourea Derivatives
Impact of Substituent Variation on Molecular Interactions
Research into a series of 6-thiourea substituted 2(3H)-benzoxazolones has demonstrated that substituent changes can modulate antimicrobial activity. For instance, studies have shown that urea (B33335) derivatives are often more potent against E. faecalis and E. coli than their thiourea (B124793) counterparts. tubitak.gov.tr The introduction of a chlorine atom at the 5-position of the benzoxazolone ring has been a key strategy. Specifically, 1-phenyl-3-(5-chloro-3-methyl-2-oxo-3H-benzoxazole-6-yl)thiourea and its 1-benzyl analogue showed significant inhibitory profiles against Escherichia coli. mdpi.com
On the terminal phenyl ring, the presence of electron-withdrawing or electron-donating groups can lead to significant variations in activity. In a series of N-(4/6-substituted-BT-2-yl)-N′-(phenyl)thioureas, various substitutions were made to explore their effects on antibacterial and entomological activities. nih.gov Similarly, for N-aryl-N'-heterocyclic substituted thioureas, the size and hydrophobicity of substituents are critical in enhancing anticancer potency. biointerfaceresearch.com For example, the introduction of electron-withdrawing groups like 4-nitrophenyl or perfluorophenyl can increase the acidity of the thiourea NH groups, which may facilitate stronger hydrogen bonding with biological targets. biointerfaceresearch.com
The position of the substituent also plays a crucial role. In a study on N-(1,3-benzothiazol-2-yl)-N′-(tolyl)urea derivatives, which are close structural analogs of the benzoxazole (B165842) series, the activity against α-chymotrypsin was found to be dependent on the position of the methyl group on the phenyl ring, with the order of activity being ortho > meta > para. nih.gov This highlights the importance of steric factors in the interaction with the enzyme's active site. nih.gov
Table 1: Impact of Substituent Variation on the Antimicrobial Activity of Benzoxazole Thiourea Derivatives
| Core Scaffold | Substituent (Position) | Terminal Group | Observed Activity/Finding | Reference(s) |
|---|---|---|---|---|
| 3-Methyl-2(3H)-benzoxazolone | H (5) | Phenyl | Urea derivatives generally more active than thiourea derivatives against E. faecalis and E. coli. | tubitak.gov.tr |
| 3-Methyl-2(3H)-benzoxazolone | Cl (5) | Phenyl | Good inhibitory profile against E. coli. | mdpi.comresearchgate.net |
| 3-Methyl-2(3H)-benzoxazolone | Cl (5) | Benzyl | Good inhibitory profile against E. coli. | mdpi.comresearchgate.net |
| 3-Methyl-2(3H)-benzoxazolone | H (5) | 4-Chlorophenyl (urea) | Exhibited good inhibitory profile against E. coli (MIC = 32 µg/mL). | researchgate.net |
| 3-Methyl-2(3H)-benzoxazolone | Cl (5) | Phenyl (urea) | Exhibited good inhibitory profile against E. coli (MIC = 32 µg/mL). | researchgate.net |
Scaffold Modification Strategies
Scaffold modification, or "scaffold hopping," is a crucial strategy in medicinal chemistry to discover novel compounds with improved properties. This involves replacing the central molecular framework with a different, often isosteric, core while retaining key pharmacophoric features. For N-(1,3-benzoxazol-6-yl)thiourea, this has primarily involved alterations to the benzoxazole ring and the thiourea linker.
The most common modification is the replacement of the benzoxazole scaffold with its close bioisostere, benzothiazole (B30560). nih.gov This single-atom change (oxygen to sulfur) can alter physicochemical properties like lipophilicity and hydrogen-bonding capacity, leading to different biological activity profiles. Many SAR studies on benzothiazole-thiourea derivatives provide valuable insights applicable to their benzoxazole counterparts. nih.govnih.govmdpi.com For instance, benzothiazole-based ureas have been developed as potent inhibitors of bacterial DNA gyrase and topoisomerase IV. mdpi.com
Other heterocyclic systems have also been explored as replacements for the benzoxazole ring to improve potency or target selectivity. In a broad study, various 5,6- and 6,6-bicyclic heterocycles, including benzimidazole, quinoline, and naphthyridine, were evaluated as replacements for a triazolopyridazine ring in a series of anti-cryptosporidium agents, with benzoxazole and benzothiazole also being tested. nih.gov These studies often reveal that even minor changes to the scaffold can lead to significant drops in potency, underscoring the specific role of the benzoxazole ring in molecular recognition. nih.gov
Modifications are not limited to the heterocyclic core. The thiourea linker itself can be altered or constrained. For example, the thiourea group can be cyclized to form other heterocyclic rings, such as 1,3-thiazolidin-4-one, which can act as a bioisosteric replacement. acs.org In other cases, the linker is extended or functionalized to explore different regions of a target's binding pocket. nih.gov
Rational Design of Derivatives for Modulated Biological Target Interactions
Rational drug design leverages the understanding of a biological target's structure and the SAR of a chemical series to create more potent and selective molecules. For this compound derivatives, this approach has focused on optimizing interactions with specific enzymes and receptors.
A key aspect of rational design is the modulation of physicochemical properties, such as lipophilicity (logP), to improve bioavailability and target engagement. farmaciajournal.com Quantitative structure-activity relationship (QSAR) studies on thiourea derivatives have shown that compounds with adequate lipophilicity are more likely to exhibit promising bioavailability without accumulating in fatty tissues. farmaciajournal.com
The design of N-(6-cyano-BT-2-yl)-N′-(p-methoxybenzyl)urea, a benzothiazole analog, led to the generation of a tetrazolyl derivative with significantly enhanced activity against glycogen (B147801) synthase kinase-3 (GSK-3β). nih.govsemanticscholar.org The cyano group was rationally converted to a tetrazole ring, which is often used as a bioisostere for a carboxylic acid, to improve metabolic stability and binding interactions. This modification resulted in a compound with an IC₅₀ of 140 nM, a twofold improvement over the reference compound. mdpi.com
Similarly, in the development of DNA gyrase inhibitors, a carboxylic acid group was strategically introduced to a pyridine (B92270) ring substituent. mdpi.com This modification improved the solubility of the compound at physiological pH and maintained potent antibacterial activity, demonstrating a successful rational design approach to enhance drug-like properties. mdpi.com The design process often involves computational methods like molecular docking, which predicts how a ligand will bind to a receptor's active site, allowing for the pre-screening of modifications most likely to improve activity. biointerfaceresearch.comnih.gov
Bioisosteric Replacements and Their Effects on Predicted Activity Profiles
Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a fundamental tool in drug design used to modulate potency, selectivity, and pharmacokinetic profiles. u-tokyo.ac.jpnih.gov
Classical Bioisosteres: A prominent example in this chemical series is the substitution between benzoxazole and its sulfur analog, benzothiazole. The oxygen atom in benzoxazole is replaced by a sulfur atom, a classical bivalent isostere. acs.org This seemingly minor change can significantly impact the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability, often leading to different biological activities. For instance, while both scaffolds are explored for antimicrobial properties, specific derivatives of benzothiazoles have shown potent and selective inhibition of enzymes like DNA gyrase. nih.govmdpi.com
Non-Classical Bioisosteres: Beyond the O/S swap, other bioisosteric replacements have been investigated. Research on related heterocyclic scaffolds has shown that replacing a nitrogen atom with a C-H group in a heterocyclic ring can drastically reduce biological potency, indicating the critical role of that specific nitrogen in target interaction, likely through hydrogen bonding. nih.gov
The thiourea group [-NH-C(=S)-NH-] itself can be replaced. Its corresponding urea [-NH-C(=O)-NH-] is a common bioisostere. Studies on 2(3H)-benzoxazolone derivatives found that urea compounds were generally more active than the thiourea analogs against certain bacterial strains, suggesting the oxygen atom of the urea may form more favorable interactions with the target than the sulfur atom of the thiourea. tubitak.gov.tr In other contexts, the entire urea/thiourea moiety has been replaced with a thiazolidine (B150603) ring to explore different structural constraints and biological effects. acs.org
These replacements are crucial for navigating the complexities of drug design, allowing researchers to systematically probe the chemical space around a lead compound to optimize its therapeutic profile. nih.gov
Table 2: Common Bioisosteric Replacements in Benzoxazole Thiourea and Related Scaffolds
| Original Group/Atom | Bioisosteric Replacement | Scaffold Context | Effect on Activity/Properties | Reference(s) |
|---|---|---|---|---|
| Oxygen (in Benzoxazole) | Sulfur (to form Benzothiazole) | Heterocyclic Core | Alters electronic properties and hydrogen bonding; can lead to different target selectivity (e.g., DNA gyrase inhibition). | nih.govnih.gov |
| Thiourea [-NHC(=S)NH-] | Urea [-NHC(=O)NH-] | Linker | Can increase activity; urea derivatives showed higher potency against E. coli and E. faecalis in some series. | tubitak.gov.tr |
| Ring Nitrogen | Ring Methine (CH) | Heterocyclic Core | Drastically reduced potency in anti-cryptosporidium agents, highlighting the N atom's importance for interaction. | nih.gov |
| Urea/Thiourea | Thiazolidine Ring | Linker | Explored as a replacement to alter structural constraints and biological effect in AChE inhibitors. | acs.org |
| Carboxylic Acid | Tetrazole | Phenyl Substituent | Often improves metabolic stability and acts as a better hydrogen bond acceptor, enhancing enzyme inhibition (e.g., GSK-3β). | mdpi.com |
Future Directions and Emerging Research Avenues
Advanced Synthetic Methodologies
The evolution of synthetic organic chemistry continues to provide more efficient, sustainable, and versatile methods for the preparation of complex molecules. For derivatives of N-(1,3-benzoxazol-6-yl)thiourea, future research is moving beyond traditional synthetic routes.
Conventional synthesis often involves the reaction of an appropriate amine, such as 6-aminobenzoxazole derivatives, with an isothiocyanate in a suitable solvent like tetrahydrofuran (B95107) (THF). sphinxsai.comtubitak.gov.tr While effective, these methods can sometimes require long reaction times or harsh conditions.
Advanced methodologies that are gaining traction include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and enhance the purity of the final products. tubitak.gov.trnih.gov The use of microwave irradiation has been successfully applied to generate urea (B33335) and thiourea (B124793) derivatives, including those with a benzothiazole (B30560) core, which is structurally similar to benzoxazole (B165842). nih.gov
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Implementing flow reactors for the synthesis of thiourea derivatives could lead to more efficient and reproducible manufacturing processes, which is crucial for potential pharmaceutical development.
Catalytic Approaches: The development of novel catalysts for C-N bond formation can provide milder and more efficient pathways to thiourea derivatives. This includes exploring organocatalysis or new metal-based catalytic systems to facilitate the key bond-forming steps.
Research has shown that the synthesis of related benzothiazolyl thiourea derivatives can be achieved by reacting 2-aminobenzothiazole (B30445) with phenylisothiocyanate in refluxing ethanol (B145695). nih.gov Adapting such methodologies for the benzoxazole series is a promising area of exploration.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.gov For this compound and its analogues, these computational tools offer a powerful approach to accelerate the design-make-test-analyze cycle.
Key applications include:
Predictive Modeling: ML algorithms can be trained on existing datasets of benzoxazole and thiourea derivatives to build quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of novel, unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis.
De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By defining specific activity profiles (e.g., high potency against a particular enzyme, low predicted toxicity), AI can generate novel benzoxazole-thiourea structures that medicinal chemists can then synthesize.
ADMET Prediction: A significant hurdle in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. In silico tools and ML models are increasingly used to predict these properties early in the discovery phase, reducing late-stage failures. researchgate.net Research teams are already utilizing in silico methods to design and screen various heterocyclic compounds, including thiourea hybrids, for desirable ADMET profiles. researchgate.net
The use of in silico drug design has already been applied to create and screen new compounds targeting enzymes like VEGFR-2, demonstrating the power of this approach in modern medicinal chemistry. researchgate.net
Exploration of Novel Molecular Targets
While benzoxazole and thiourea derivatives are known to possess broad biological activity, including antimicrobial and anticancer effects, the precise molecular targets are often not fully elucidated. mdpi.comtandfonline.comresearchgate.nettandfonline.com A key future direction is the identification and validation of novel molecular targets to better understand their mechanism of action and develop more selective therapies.
Based on the activities of structurally related compounds, several potential target classes are of high interest.
| Target Class | Specific Examples | Potential Therapeutic Area | Supporting Evidence |
| Bacterial Enzymes | DNA Gyrase, Topoisomerase IV | Antibacterial | Benzothiazole-based ureas have shown potent inhibition of these enzymes. mdpi.com |
| Kinases | Glycogen (B147801) Synthase Kinase-3 (GSK-3), VEGFR-2 | Cancer, Neurological Disorders | Related urea derivatives inhibit GSK-3β, and thiourea hybrids have been designed as VEGFR-2 inhibitors. researchgate.netmdpi.com |
| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease | Hybrid molecules combining benzoxazole with other pharmacophores have been developed as potent cholinesterase inhibitors. nih.gov |
| Sigma Receptors | Sigma-1 and Sigma-2 Receptors | Cancer, Pain | Benzoxazole and benzothiazole-based ligands have been identified with high affinity for sigma receptors, which are overexpressed in some tumors. researchgate.net |
| Telomerase/DNA | G-quadruplex DNA | Anticancer | Benzothiazole urea derivatives have been investigated for their ability to stabilize G-quadruplex structures in telomeres, inhibiting cancer cell proliferation. tandfonline.comtandfonline.com |
Future research will likely involve target deconvolution studies using techniques such as chemical proteomics, affinity chromatography, and computational docking to pinpoint the specific proteins that this compound interacts with.
Development of Multi-Target Ligands
The traditional "one-drug, one-target" paradigm is often insufficient for treating complex multifactorial diseases like cancer or neurodegenerative disorders. The development of Multi-Target-Directed Ligands (MTDLs) aims to create single molecules that can modulate multiple biological targets simultaneously, potentially leading to enhanced efficacy and a lower propensity for drug resistance. nih.gov
The this compound scaffold is an excellent starting point for designing MTDLs due to the inherent biological activities of both the benzoxazole and thiourea moieties. mdpi.com Future strategies in this area will focus on:
Pharmacophore Hybridization: This involves rationally combining the structural features of this compound with fragments from other known ligands. For example, researchers have created hybrids of tacrine (B349632) and benzoxazole to target cholinesterases in Alzheimer's disease. nih.gov
Fragment-Based Design: Fragments known to bind to different targets can be linked together using the benzoxazole-thiourea core as a central scaffold. nih.gov This approach allows for the systematic construction of molecules with a desired multi-target profile.
Dual-Target Inhibitors: A specific focus could be on designing dual inhibitors for related targets, such as different kinases involved in a cancer signaling pathway or both bacterial DNA gyrase and topoisomerase IV. Benzothiazole ureas have already shown promise as dual inhibitors of these bacterial enzymes. mdpi.com
The MTDL approach has been successfully used to generate novel hybrid compounds with potent cholinesterase inhibitory activity and to design compounds that target multiple ATP-competitive kinases. nih.gov Applying this evolutionary technique to the this compound class holds significant promise for developing next-generation therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
